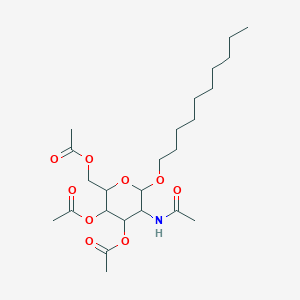

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid ist ein Kohlenhydrat-basiertes Tensid mit der Summenformel C24H41NO9. Es ist bekannt für seine einzigartige Struktur, die eine Decylgruppe umfasst, die an ein Glucopyranosid-Rückgrat gebunden ist, das an mehreren Positionen acetyliert ist. Diese Verbindung wird aufgrund ihrer Tensid-Eigenschaften und ihrer Fähigkeit, mit biologischen Molekülen zu interagieren, in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid beinhaltet typischerweise die Acetylierung von 2-Desoxy-D-Glucose, gefolgt von der Einführung der Decylgruppe. Eine gängige Methode umfasst die Phosphorylierung von 2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-D-Glucose an der anomeren Hydroxygruppe unter Bildung von Triethylammonium-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-D-glucopyranosyl-phosphonat. Dieses Zwischenprodukt wird dann mit Decan-1-ol und wässrigem Iod behandelt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Das Verfahren beinhaltet typischerweise die Verwendung von High-Throughput-Glycan-Screening und glyco-engineered Säugetierzell-Expressionssystemen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Glucopyranosid-Rückgrat modifizieren.

Reduktion: Dies kann verwendet werden, um die Acetylgruppen oder die Decylkette zu verändern.

Substitution: Diese Reaktion kann die Acetylgruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.

Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Salzsäure (HCl) können Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Aldehyden führen, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Es wird als Tensid in chemischen Reaktionen eingesetzt, um die Löslichkeit und Reaktionsgeschwindigkeiten zu verbessern.

Biologie: Die Verbindung wird im Glycan-Screening und in der Glykoproteinforschung eingesetzt, um Kohlenhydrat-Protein-Interaktionen zu untersuchen.

Industrie: Die Verbindung wird aufgrund ihrer Tensid-Eigenschaften bei der Formulierung von Waschmitteln und Reinigungsmitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid beinhaltet seine Wechselwirkung mit biologischen Membranen und Proteinen. Die Decylgruppe ermöglicht es der Verbindung, sich in Lipiddoppelschichten zu integrieren, während das Glucopyranosid-Rückgrat mit Proteinen und anderen Biomolekülen interagieren kann. Diese duale Wechselwirkung erleichtert die Rolle der Verbindung als Tensid und ihre potenzielle Verwendung in der Wirkstoffabgabe .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the decyl group. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group to form triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. This intermediate is then treated with decan-1-ol and aqueous iodine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.

Reduction: This can be used to alter the acetyl groups or the decyl chain.

Substitution: This reaction can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:

Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in glycan screening and glycoprotein research to study carbohydrate-protein interactions.

Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties

Wirkmechanismus

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-alpha-D-glucopyranosylchlorid: Ähnlich in der Struktur, aber mit einer Chloridgruppe anstelle einer Decylgruppe.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-Desoxy-beta-D-glucopyranose: Unterschiedlich in der Anzahl und Position der Acetylgruppen.

Einzigartigkeit

Decyl-2-Acetamido-3,4,6-tri-O-acetyl-2-Desoxy-beta-D-glucopyranosid ist aufgrund seiner Decylgruppe einzigartig, die seine Tensid-Eigenschaften und seine Fähigkeit, mit Lipiddoppelschichten zu interagieren, verstärkt. Dies macht es besonders nützlich für Anwendungen, die eine Membranintegration und Wechselwirkung mit biologischen Molekülen erfordern .

Eigenschaften

Molekularformel |

C24H41NO9 |

|---|---|

Molekulargewicht |

487.6 g/mol |

IUPAC-Name |

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate |

InChI |

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26) |

InChI-Schlüssel |

RVOHFQLIULTWCK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)

![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)

![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)

![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)

![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)

![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)

![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)